molecular formula C31H28N4O7 B12481705 Ethyl 3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Ethyl 3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12481705
M. Wt: 568.6 g/mol
InChI Key: UZUXFWKXBWFTEC-UHFFFAOYSA-N
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Description

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[5-(2-NITROPHENYL)FURAN-2-AMIDO]BENZOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoylpiperazine moiety, a nitrophenyl-furan amide linkage, and an ethyl benzoate group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[5-(2-NITROPHENYL)FURAN-2-AMIDO]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzoylpiperazine: The synthesis begins with the preparation of 4-benzoylpiperazine through the reaction of piperazine with benzoyl chloride under basic conditions.

    Synthesis of Nitro-Substituted Furan: The next step involves the nitration of a furan derivative to introduce the nitro group at the desired position.

    Amide Bond Formation: The nitrophenyl-furan derivative is then coupled with an appropriate amine to form the amide bond.

    Esterification: Finally, the ethyl benzoate group is introduced through esterification reactions involving benzoic acid and ethanol in the presence of a catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[5-(2-NITROPHENYL)FURAN-2-AMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or other reducible functionalities.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction, sodium borohydride for selective reductions, and strong acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[5-(2-NITROPHENYL)FURAN-2-AMIDO]BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with various biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.

    Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: Researchers investigate its interactions with biological systems to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[5-(2-NITROPHENYL)FURAN-2-AMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylpiperazine moiety is known to interact with central nervous system receptors, while the nitrophenyl-furan amide linkage may contribute to its binding affinity and specificity. The compound’s effects are mediated through modulation of signaling pathways and alteration of cellular functions.

Comparison with Similar Compounds

ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[5-(2-NITROPHENYL)FURAN-2-AMIDO]BENZOATE can be compared with similar compounds, such as:

    4-(4-BENZOYLPIPERAZIN-1-YL)BENZOIC ACID: This compound lacks the nitrophenyl-furan amide linkage and ethyl ester group, resulting in different chemical properties and biological activities.

    NITROPHENYL-FURAN DERIVATIVES: These compounds share the nitrophenyl-furan core but differ in the substituents attached to the furan ring, affecting their reactivity and applications.

    BENZOYLPIPERAZINE DERIVATIVES: Compounds with variations in the benzoylpiperazine moiety exhibit diverse pharmacological profiles and synthetic utility.

The uniqueness of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[5-(2-NITROPHENYL)FURAN-2-AMIDO]BENZOATE lies in its combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C31H28N4O7

Molecular Weight

568.6 g/mol

IUPAC Name

ethyl 4-(4-benzoylpiperazin-1-yl)-3-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]benzoate

InChI

InChI=1S/C31H28N4O7/c1-2-41-31(38)22-12-13-26(33-16-18-34(19-17-33)30(37)21-8-4-3-5-9-21)24(20-22)32-29(36)28-15-14-27(42-28)23-10-6-7-11-25(23)35(39)40/h3-15,20H,2,16-19H2,1H3,(H,32,36)

InChI Key

UZUXFWKXBWFTEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

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